N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

描述

属性

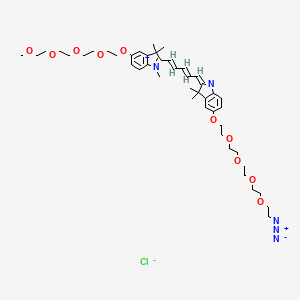

分子式 |

C46H68ClN5O10 |

|---|---|

分子量 |

886.5 g/mol |

IUPAC 名称 |

2-[(1E,3E,5E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium chloride |

InChI |

InChI=1S/C46H68N5O10.ClH/c1-45(2)39-35-37(60-33-31-58-29-27-56-24-23-54-20-19-52-7)13-15-41(39)50(5)43(45)11-9-8-10-12-44-46(3,4)40-36-38(14-16-42(40)51(44)6)61-34-32-59-30-28-57-26-25-55-22-21-53-18-17-48-49-47;/h8-16,35-36H,17-34H2,1-7H3;1H/q+1;/p-1 |

InChI 键 |

CKLDNAAAZOJWFY-UHFFFAOYSA-M |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO, DMF, DCM, Water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 |

产品来源 |

United States |

Foundational & Exploratory

The Architect of Precision: A Technical Guide to the Bifunctional Probe N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

This guide provides an in-depth exploration of the bifunctional fluorescent probe, N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of the molecule's architecture, its strategic applications in bioconjugation, and the nuanced methodologies essential for its successful implementation.

Strategic Molecular Design: More Than a Fluorophore

At its core, this compound is an advanced chemical tool engineered for specificity and versatility. Its structure is a testament to a modular design philosophy, where each component serves a distinct and critical function. The molecule's power lies not just in its fluorescence but in its ability to act as a precise bridge between a fluorescent reporter and a specific biological target.

Deconstructing the Architecture

The compound, identified by CAS Number 2107273-56-1, is comprised of three key functional domains built upon a central scaffold.[1][2][3]

-

The Cyanine 5 (Cy5) Core: This heptamethine cyanine dye is the molecule's fluorescent engine. Cy5 is renowned for its high molar extinction coefficient and its fluorescence emission in the far-red region of the spectrum (typically with an excitation maximum around 649 nm and an emission maximum around 667 nm).[1][2][4] This spectral profile is highly advantageous as it minimizes interference from cellular autofluorescence, leading to a higher signal-to-noise ratio in imaging applications.[4]

-

The Bio-orthogonal Azide Handle: One of the polyethylene glycol (PEG) arms is terminated with a reactive azide (-N₃) group. This functional group is the key to the probe's utility in "click chemistry," a class of bio-orthogonal reactions.[2] The azide is exceptionally stable in biological systems and does not react with endogenous functional groups, ensuring that the labeling reaction is highly specific to a designated reaction partner.[5][6]

-

The Inert Methoxy-PEG Spacer: The second PEG arm is capped with a chemically inert methyl group (m-PEG). This non-reactive arm serves multiple purposes. The hydrophilic PEG linker enhances the molecule's solubility in aqueous buffers, which is critical for biological experiments.[1][2] Furthermore, the PEG chain acts as a flexible spacer, minimizing steric hindrance between the dye and the target biomolecule, and can help reduce non-specific binding.

Below is a likely representation of the molecule's core structure, illustrating the connectivity of these functional domains.

Caption: Representative structure of the bifunctional probe.

Physicochemical Properties

A summary of the key properties of this probe is essential for experimental design.

| Property | Value | Significance for Researchers |

| CAS Number | 2107273-56-1 | Unique identifier for ensuring reagent accuracy.[1][2] |

| Molecular Formula | C₄₆H₆₈ClN₅O₁₀ | Used for calculating molecular weight and molar concentrations.[1] |

| Molecular Weight | ~886.5 g/mol | Critical for preparing solutions of known molarity.[1] |

| Excitation Max (λex) | ~649 nm | Optimal wavelength for exciting the fluorophore.[1][2] |

| Emission Max (λem) | ~667 nm | Wavelength of maximum fluorescence emission for detection.[1][2] |

| Solubility | Water, DMSO, DMF | Provides flexibility in solvent choice for stock solutions and reaction buffers.[2] |

| Reactive Group | Azide (-N₃) | Enables covalent conjugation via click chemistry.[2] |

Synthesis Strategy: A Modular Approach

The synthesis of complex, asymmetric cyanine dyes like this probe typically involves a modular, multi-step approach. While the exact proprietary synthesis is not public, a plausible route can be inferred from established organic chemistry principles for cyanine dyes.[7][8][9] The strategy involves creating two different quaternized nitrogen-containing heterocyclic precursors (e.g., indolenine derivatives), one functionalized with the m-PEG4 chain and the other with the azide-PEG4 chain. These are then condensed with a polymethine bridge precursor to form the final asymmetric Cy5 core.[8] This modularity allows for the precise installation of the desired functional arms on either side of the dye scaffold.[7]

Core Application: Precision Bioconjugation via Click Chemistry

The primary utility of this probe is the covalent labeling of biomolecules that have been pre-functionalized with an alkyne group. This is achieved through the azide-alkyne cycloaddition, a cornerstone of click chemistry.[5][6] This reaction is highly selective, efficient, and can be performed in aqueous buffers, making it ideal for biological applications.[5][6] Two main variants of this reaction are employed.

Caption: General workflow for biomolecule labeling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and rapid reaction that utilizes a copper(I) catalyst to join the azide probe to a terminal alkyne on the target biomolecule.[5][6] This method is exceptionally robust for in vitro applications such as labeling purified proteins or components in a cell lysate.

Expert Insight: The success of CuAAC hinges on maintaining the copper in its +1 oxidation state. This is why a reducing agent, typically sodium ascorbate, is always included and should be prepared fresh.[10][11] Furthermore, a copper-chelating ligand like THPTA is crucial. It not only stabilizes the Cu(I) catalyst but also protects the target protein from potential oxidative damage mediated by free copper ions.[10][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the preferred method for labeling in living systems.[13][14] This reaction avoids the use of a toxic copper catalyst by employing a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne partner instead of a simple terminal alkyne.[15] The inherent ring strain of the cyclooctyne is the driving force for the reaction with the azide probe.[15] While generally slower than CuAAC, its biocompatibility is a significant advantage for live-cell imaging and in vivo studies.[10][13]

Field-Proven Methodologies: Protocols for Success

The following protocols provide detailed, step-by-step instructions for common applications.

Protocol: In Vitro Protein Labeling via CuAAC

This protocol is designed for labeling an alkyne-modified protein in solution.

1. Reagent Preparation:

- Aliquot the Probe: Dissolve the this compound probe in anhydrous DMSO to create a 10 mM stock solution. Store in small aliquots at -20°C, protected from light and moisture.

- Protein Solution: Prepare the alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.[16] Buffers containing primary amines like Tris will interfere with some labeling chemistries and should be avoided.[16]

- Catalyst Premix (Prepare Fresh):

- Prepare a 20 mM Copper(II) Sulfate (CuSO₄) solution in water.[11]

- Prepare a 100 mM THPTA solution in water.[11]

- Just before use, mix equal volumes of the CuSO₄ and THPTA solutions.

- Reducing Agent (Prepare Fresh): Prepare a 50 mM Sodium Ascorbate solution in water. This solution is prone to oxidation and must be made immediately before use.[12][17]

2. Labeling Reaction: a. In a microcentrifuge tube, add the alkyne-modified protein solution. b. Add the Cy5-azide probe stock solution to achieve a 5-20 molar excess relative to the protein. The optimal ratio may require titration. c. Add the CuSO₄/THPTA catalyst premix to a final copper concentration of 0.5-1 mM.[10] d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[10] e. Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.[10]

3. Purification of the Labeled Protein:

- It is critical to remove unreacted dye, which can cause high background fluorescence.[17]

- Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., G-25) to separate the larger labeled protein from the smaller, unreacted dye molecules. This is the most common and effective method.[18]

- Dialysis: An alternative for larger sample volumes, though it is more time-consuming.[18]

Protocol: Live-Cell Surface Labeling via SPAAC

This protocol is for labeling cell surface proteins that have been metabolically engineered to display a strained alkyne (e.g., DBCO).

1. Cell Preparation:

- Culture cells that have been metabolically labeled to express DBCO-functionalized proteins on their surface.

- Gently wash the cells three times with ice-cold PBS to remove media components.

2. Labeling Reaction: a. Dilute the Azide-PEG-Cy5 probe in pre-warmed, serum-free cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically to balance signal with background. b. Add the dye-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[14]

3. Washing and Imaging: a. After incubation, remove the labeling medium and wash the cells three to five times with ice-cold PBS to thoroughly remove unbound dye.[17] b. The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Troubleshooting and Experimental Causality

Anticipating and resolving common issues is the hallmark of an experienced scientist.

| Issue | Probable Cause(s) | Recommended Solution & Rationale |

| Low or No Signal | Inefficient Labeling: Inactive catalyst (CuAAC), insufficient incubation time, low protein/dye concentration. | CuAAC: Always use freshly prepared sodium ascorbate.[17] Optimize the molar excess of the dye. Ensure protein concentration is at least 2 mg/mL for efficient reaction kinetics.[16] SPAAC: Increase incubation time or temperature (up to 37°C). |

| Inefficient Alkyne Incorporation: Problem with the metabolic or chemical pre-labeling step. | Validate the presence of the alkyne handle on your target biomolecule using an alternative method (e.g., western blot with an alkyne-reactive biotin probe) before proceeding with fluorescent labeling. | |

| High Background | Non-Specific Dye Binding: Hydrophobic interactions between the Cy5 dye and proteins or cell membranes. | Increase the number and duration of wash steps post-labeling.[17] For cell staining, include a blocking agent like BSA in the wash buffers.[17] For in vitro reactions, ensure purification is thorough. |

| Excess Unreacted Dye: Incomplete removal of the free probe after the reaction. | Use a fresh, properly equilibrated desalting column for purification.[16] For very "sticky" proteins, a second purification step may be necessary.[16] | |

| Protein Precipitation (CuAAC) | Copper-Induced Aggregation: Free copper ions can cause proteins to precipitate. | Ensure the use of a copper-chelating ligand (e.g., THPTA) at a sufficient molar excess (at least 5-fold) over the copper sulfate. This protects the protein by chelating the copper.[10] |

Conclusion

This compound is a sophisticated and powerful tool for modern biological research. Its rational design, combining a bright, far-red fluorophore with a bio-orthogonal reactive handle and solubilizing linkers, enables highly specific and sensitive detection of a wide array of biomolecules. By understanding the chemical principles behind its function and adhering to optimized, validated protocols, researchers can unlock the full potential of this probe to visualize and quantify biological processes with exceptional precision.

References

- Click Chemistry: new protocol for the labeling and modific

- Synthesis and solvatochromic behaviour of new asymmetrical mono-(tri)-methine cyanine dyes. Indian Academy of Sciences. [Link]

- Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition.

- Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage. Scientific Reports. [Link]

- A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry. [Link]

- Comparison of live-cell and fixed-cell CuAAC labeling protocols.

- Purification of fluorescence-labeled proteins.

- Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition.

- Cy5 Protein Labeling Kit. Jena Bioscience. [Link]

- Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.

- 4-[5-Butyl-3-(Hydroxymethyl)-1-Phenyl-1h-Pyrazol-4-Yl]-3-(3,4-Dihydroisoquinolin-2(1h)-Ylcarbonyl)-N-{[2-(Trimethylsilyl)ethyl]sulfonyl}benzamide. PubChem. [Link]

- Synthesis of the methyl Cy5 dye and its NHS ester.

- Protein Cy5 Labeling Kit (#BN01056). Assay Genie. [Link]

- Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]

- Symmetrical and Asymmetrical Cyanine Dyes.

- N-methyl-N'-methyl-O-(mPEG4)-O'-(azide-PEG4)-Cy5. CD Bioparticles. [Link]

- Synthesis of Asymmetric Cyanine Dyes in Solid St

- A strain-promoted alkyne–azide cycloaddition (SPAAC) reaction of a novel EpCAM aptamer–fluorescent conjugate for imaging of cancer cells.

- Fluorescent labeling and modific

- This compound. Chem-Space. [Link]

Sources

- 1. N-methyl-N'-methyl-O-(mPEG4)-O'-(azide-PEG4)-Cy5 - CD Bioparticles [cd-bioparticles.net]

- 2. This compound CAS#: 2107273-56-1 [amp.chemicalbook.com]

- 3. This compound | 2107273-56-1 [chemicalbook.com]

- 4. assaygenie.com [assaygenie.com]

- 5. interchim.fr [interchim.fr]

- 6. lumiprobe.com [lumiprobe.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tsijournals.com [tsijournals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. researchgate.net [researchgate.net]

- 14. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 16. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Azide-PEG-Cy5 Compounds

This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of Azide-PEG-Cy5 compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical chemical principles and practical considerations necessary for the successful production of these versatile bioconjugation reagents.

Introduction: The Utility of Azide-PEG-Cy5 in Modern Bioconjugation

Azide-PEG-Cy5 is a heterobifunctional molecule that combines three key functional elements: a terminal azide group for "click" chemistry, a polyethylene glycol (PEG) spacer, and a cyanine 5 (Cy5) fluorescent dye. This unique combination makes it an invaluable tool in a wide range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics.[1]

The azide functionality allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These "click" reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological environments without interfering with native biochemical processes.

The PEG spacer is a hydrophilic and biocompatible polymer that offers several advantages.[3] It enhances the aqueous solubility of the molecule, reduces non-specific binding to proteins and surfaces, and can prolong the in vivo circulation time of conjugated biomolecules by minimizing renal clearance and recognition by the immune system.[3][4]

The Cy5 dye is a bright, far-red fluorescent probe that is well-suited for biological applications due to its high extinction coefficient and fluorescence quantum yield in the near-infrared (NIR) region.[5][6] This spectral window minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging applications.[5]

This guide will focus on a common and reliable synthetic strategy: the conjugation of an amine-terminated PEG-azide with a Cy5 N-hydroxysuccinimide (NHS) ester.

Synthetic Strategy: A Two-Part Approach

The synthesis of Azide-PEG-Cy5 is typically achieved through a two-part process:

-

Synthesis of a Heterobifunctional Amine-PEG-Azide Linker: This involves obtaining or synthesizing a PEG chain with a primary amine at one terminus and an azide group at the other.

-

Conjugation of Amine-PEG-Azide with Cy5 NHS Ester: The primary amine of the PEG linker reacts with the NHS ester of the Cy5 dye to form a stable amide bond.

This modular approach allows for flexibility in the choice of PEG length and ensures a high-yielding final conjugation step.

Part I: Synthesis of Amine-PEG-Azide

The synthesis of a heterobifunctional amine-PEG-azide can be approached in several ways. One common method involves the modification of a commercially available PEG diol.[7]

Rationale for the Synthetic Route

The chosen synthetic route (tosylation followed by azidation and subsequent reduction) is a well-established and reliable method for producing heterobifunctional PEGs. Tosylation of one hydroxyl group is a key step that allows for selective functionalization. The subsequent reaction with sodium azide is a standard and efficient method for introducing the azide group. Finally, the reduction of the remaining tosyl group to an amine provides the desired functionality for conjugation with the Cy5 dye.

Detailed Experimental Protocol

Step 1: Monotosylation of PEG Diol

-

Dissolve PEG diol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1 equivalent) in anhydrous DCM.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Step 2: Azidation of Monotosylated PEG

-

Dissolve the monotosylated PEG (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (5 equivalents).

-

Heat the reaction mixture to 80°C and stir overnight.

-

Cool the reaction to room temperature and pour it into cold water.

-

Extract the product with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the azide-PEG-alcohol.

Step 3: Conversion of the Hydroxyl Group to an Amine

There are several methods to convert the remaining hydroxyl group to an amine. One common approach is a two-step process involving mesylation followed by reaction with ammonia. A more direct method involves reduction of an azide, but for heterobifunctionality, the following is often employed:

-

Dissolve the azide-PEG-alcohol (1 equivalent) in anhydrous DCM and cool to 0°C.

-

Add triethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents).

-

Stir at 0°C for 2 hours.

-

Wash the reaction mixture with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude mesylated product in a solution of ammonia in methanol (7N).

-

Stir the reaction in a sealed vessel at room temperature for 48 hours.

-

Concentrate the reaction mixture under reduced pressure and purify the resulting amine-PEG-azide by column chromatography or dialysis.[7]

Alternatively, a more recent and efficient method involves the zinc-mediated reduction of a di-azido PEG, which can be adapted for heterobifunctional synthesis.[8]

Part II: Conjugation of Amine-PEG-Azide with Cy5 NHS Ester

This step involves the formation of a stable amide bond between the primary amine of the PEG linker and the N-hydroxysuccinimide ester of the Cy5 dye.

The Chemistry of NHS Ester Reactions

NHS esters are highly reactive towards primary amines at slightly alkaline pH (typically 7.5-8.5).[9] At this pH, the primary amine is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[10] It is crucial to perform this reaction in an amine-free buffer, such as sodium bicarbonate or phosphate buffer, to avoid competition for the NHS ester.[9]

Detailed Experimental Protocol

-

Preparation of Reagents:

-

Conjugation Reaction:

-

Add the Cy5 NHS ester solution to the Amine-PEG-Azide solution dropwise while gently vortexing. A typical molar ratio of Cy5 NHS ester to Amine-PEG-Azide is 1.5:1 to 5:1 to ensure complete labeling of the amine.

-

Protect the reaction mixture from light by wrapping the vial in aluminum foil.

-

Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.[10]

-

-

Quenching the Reaction:

-

(Optional but recommended) Add a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM to react with any unreacted Cy5 NHS ester.[13] Incubate for 30 minutes at room temperature.

-

Purification of Azide-PEG-Cy5

Purification is a critical step to remove unreacted Cy5 dye, NHS, and any side products, as their presence can interfere with downstream applications and lead to high background fluorescence.[14]

Purification Strategies

The choice of purification method depends on the molecular weight of the PEG linker and the scale of the reaction.

| Purification Method | Principle | Advantages | Disadvantages |

| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size.[14] | Efficient removal of small molecules from larger conjugates. | Can be time-consuming; requires specialized columns. |

| Dialysis | Separation based on diffusion across a semi-permeable membrane.[14] | Simple and effective for removing small molecules. | Can be slow; may lead to sample dilution. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Reversed-Phase) or size (SEC).[] | High resolution and purity; provides analytical data. | Requires specialized equipment; can be costly. |

For most lab-scale syntheses, size-exclusion chromatography using a resin like Sephadex G-25 is a reliable and effective method.[9] For higher purity and analytical characterization, reversed-phase HPLC is recommended.[16][17]

General Protocol for SEC Purification

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with deionized water or a suitable buffer (e.g., PBS).

-

Carefully load the quenched reaction mixture onto the top of the column.

-

Elute the column with the equilibration buffer.

-

The Azide-PEG-Cy5 conjugate will elute in the earlier fractions (void volume), while the smaller, unreacted Cy5 dye and byproducts will be retained and elute later.

-

Monitor the fractions by measuring the absorbance at both 280 nm (for protein-conjugated PEG, if applicable) and 650 nm (for Cy5).

-

Pool the fractions containing the purified product.

-

Lyophilize the pooled fractions to obtain the purified Azide-PEG-Cy5 as a solid.

Characterization of Azide-PEG-Cy5

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized compound.

| Characterization Technique | Purpose | Expected Outcome |

| UV-Vis Spectroscopy | To determine the concentration and degree of labeling (DOL). | Absorbance peaks around 650 nm for Cy5 and potentially at other wavelengths depending on the conjugate. |

| Fluorimetry | To confirm the fluorescence properties of the Cy5 dye. | Excitation maximum ~649 nm, Emission maximum ~670 nm.[12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the covalent attachment of the Cy5 dye and the presence of the azide and PEG moieties.[18] | Appearance of characteristic peaks from the Cy5, PEG, and azide groups. |

| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | To determine the molecular weight of the final product and confirm successful conjugation.[18] | A mass peak corresponding to the molecular weight of the Azide-PEG-Cy5 conjugate. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product.[] | A single major peak corresponding to the purified product. |

Storage and Handling

-

Cy5 NHS Ester: Store at -20°C, desiccated, and protected from light.[5][9] Prepare solutions in anhydrous DMF or DMSO immediately before use.[9]

-

Azide-PEG-Cy5: Store the lyophilized powder at -20°C, protected from light.[19] For stock solutions, dissolve in an appropriate buffer or organic solvent and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12][19]

Workflow and Reaction Diagrams

Overall Synthesis Workflow

Caption: Mechanism of the NHS ester reaction with a primary amine.

Conclusion

The synthesis of Azide-PEG-Cy5, while requiring careful attention to detail, is a robust and reproducible process that yields a highly versatile reagent for bioconjugation. By following the protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce high-quality Azide-PEG-Cy5 for a multitude of applications in drug development, diagnostics, and fundamental biological research. The modularity of the synthetic approach also allows for the adaptation of the protocol to incorporate different PEG lengths, fluorescent dyes, and bioorthogonal functionalities, further expanding the toolkit for creating sophisticated biomolecular conjugates.

References

- Hiki, S., & Kataoka, K. (2007). A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation.

- Organic & Biomolecular Chemistry. (2015). Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. Organic & Biomolecular Chemistry, 13(30), 8235-8243. [Link]

- ResearchGate. (2022). Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product?.

- Prasuhn, D. E., et al. (2018). Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination. ACS Nano, 12(4), 3457–3467. [Link]

- American Chemical Society. (2007). A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation.

- Wikipedia. (n.d.). Click chemistry.

- ACS Publications. (2018). Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination. ACS Nano, 12(4), 3457-3467. [Link]

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- National Institutes of Health. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Polymers, 13(9), 1365. [Link]

- ResearchGate. (n.d.). a Synthesis of azide-modified polyethylene glycol; b Click-modification of alkyne derivatives of cyanine dyes with azide-modified polyethylene glycol.

- Lee, S., et al. (2021). Designing Bioorthogonal Reactions for Biomedical Applications. Biomolecules & Therapeutics, 29(3), 245–256. [Link]

- PubMed Central. (2023). A click chemistry-based, free radical-initiated delivery system for the capture and release of payloads.

- Interchim. (n.d.). Exploring advanced Click Chemistry for versatile and efficient bioconjugations.

- Biocompare. (n.d.). N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 from Aladdin Scientific.

- Hiyka. (n.d.). Applications of Azide Gold Nanoparticles in Bioconjugation.

- ResearchGate. (1998). High-performance liquid chromatography of polyethylene glycols as their α,ω-bis(1-naphthylurethane) derivatives and signal monitoring by fluorescence detection.

- Interchim. (n.d.). Azide conjugates - for Click chemistry.

- ResearchGate. (2012). Synthesis of heterobifunctional polyethylene glycols with azide functionality suitable for “click” chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 50(11), 2297-2307. [Link]

- MDPI. (2018). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)

- Semantic Scholar. (n.d.). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.

- Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.

- SIELC Technologies. (n.d.). HILIC HPLC Separation of Polyethylene Glycol (PEG).

- PubMed. (2018). PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection. Methods in Molecular Biology, 1682, 129-136. [Link]

Sources

- 1. hiyka.com [hiyka.com]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]

- 5. goldbio.com [goldbio.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. lcms.cz [lcms.cz]

- 18. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Photophysical Characterization of PEGylated Cy5 Azide

Abstract

This technical guide provides a comprehensive overview of the excitation and emission spectra of PEGylated Cyanine5 (Cy5) azide, a fluorescent probe critical for advanced bioconjugation and imaging applications. We delve into the core photophysical principles, provide validated experimental protocols for accurate spectral measurement, and discuss the nuanced effects of PEGylation on the dye's performance. This document is intended to serve as a practical resource for researchers in molecular biology, drug development, and materials science, enabling them to harness the full potential of PEGylated Cy5 azide in their experimental designs.

Introduction: The Synergy of Cy5 and PEGylation in Modern Bio-interrogation

Cyanine5 (Cy5) has long been a workhorse in the field of fluorescence labeling due to its high extinction coefficient, favorable quantum yield, and emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.[1] The introduction of an azide (N₃) moiety provides a versatile chemical handle for its covalent attachment to a wide array of molecules and surfaces via "click chemistry," most notably the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3][4]

PEGylation, the process of attaching polyethylene glycol (PEG) chains, imparts several advantageous properties to the Cy5 fluorophore.[5] These include enhanced aqueous solubility, reduced non-specific binding, and improved in vivo pharmacokinetics.[5][6] This guide will specifically address the spectral characteristics of the resulting PEGylated Cy5 azide conjugate, a critical consideration for its effective use in sensitive applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.

Core Photophysical Principles of Cy5

The fluorescence of Cy5 is governed by the electronic structure of its polymethine chain. Absorption of a photon with appropriate energy excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The molecule then rapidly relaxes vibrationally to the lowest energy level of the excited singlet state (S₁). From here, it can return to the ground state (S₀) via the emission of a photon, a process known as fluorescence.

The energy difference between the absorbed and emitted photons results in the Stokes shift , a fundamental characteristic of any fluorophore. For Cy5, this shift is typically around 15-25 nm. The precise excitation and emission maxima are sensitive to the local microenvironment, including solvent polarity, pH, and covalent linkage to other molecules.[7][8]

The Influence of PEGylation on Cy5's Spectral Properties

While often considered an inert modification for improving biocompatibility, PEGylation can subtly influence the photophysical properties of Cy5. The PEG chain can create a localized, more polar microenvironment around the dye, potentially leading to slight shifts in the excitation and emission maxima. Furthermore, by sterically hindering the formation of non-fluorescent aggregates (H-aggregates), PEGylation can help maintain a higher quantum yield, especially at high labeling densities.[5] It is therefore imperative to experimentally determine the spectral characteristics of the specific PEGylated Cy5 azide conjugate being used. Studies have shown that the length of the PEG chain can also influence the amount of dye that can be conjugated to a surface, which can in turn affect fluorescence intensity due to quenching effects at high densities.[9]

Experimental Workflow for Spectral Characterization

Accurate determination of the excitation and emission spectra is paramount for optimizing experimental parameters, such as filter set selection in microscopy and laser line choice in flow cytometry.[3]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for determining the excitation and emission spectra of PEGylated Cy5 azide.

Detailed Experimental Protocol

A. Materials and Reagents:

-

PEGylated Cy5 Azide

-

Dimethyl sulfoxide (DMSO), spectroscopy grade[10]

-

Phosphate-buffered saline (PBS), pH 7.4

-

1 cm path length quartz cuvette

-

Calibrated spectrophotometer

-

Calibrated spectrofluorometer

B. Protocol Steps:

-

Stock Solution Preparation:

-

Concentration Determination via Absorbance:

-

Dilute an aliquot of the stock solution in an appropriate buffer (e.g., PBS) to a concentration that gives an absorbance reading between 0.1 and 1.0 at the known absorbance maximum of Cy5 (~646-651 nm).[10][12]

-

Measure the absorbance spectrum using a spectrophotometer.

-

Calculate the precise molar concentration using the Beer-Lambert law (A = εbc), where A is the absorbance at the maximum, ε is the molar extinction coefficient of Cy5 (typically ~250,000 M⁻¹cm⁻¹), b is the path length (1 cm), and c is the molar concentration.[7][10][11]

-

Rationale: Accurate concentration is crucial for determining quantum yield and for consistent experimental results.

-

-

Working Solution Preparation for Fluorescence Measurement:

-

Prepare a dilute working solution of the PEGylated Cy5 azide in PBS. The final absorbance at the excitation maximum should be below 0.05 to avoid inner filter effects.

-

Rationale: High concentrations can lead to self-quenching and reabsorption of emitted fluorescence, distorting the emission spectrum.

-

-

Excitation Spectrum Acquisition:

-

Set the spectrofluorometer to emission scan mode.

-

Set the emission wavelength to the expected emission maximum of Cy5 (e.g., 670 nm).[12]

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

-

Record the fluorescence intensity at each excitation wavelength.

-

The wavelength with the highest fluorescence intensity is the excitation maximum (λ_ex).

-

Rationale: This identifies the most efficient wavelength for exciting the fluorophore.

-

-

Emission Spectrum Acquisition:

-

Set the spectrofluorometer to excitation scan mode.

-

Set the excitation wavelength to the determined excitation maximum (λ_ex).

-

Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).

-

Record the fluorescence intensity at each emission wavelength.

-

The wavelength with the highest fluorescence intensity is the emission maximum (λ_em).

-

Rationale: This identifies the peak wavelength of the emitted fluorescence, crucial for selecting appropriate emission filters.

-

-

Data Correction:

-

Acquire a blank spectrum using the buffer alone under the same instrument settings.

-

Subtract the blank spectrum from the sample spectra to correct for background signal and Raman scattering from the solvent.

-

Rationale: Ensures that the measured spectrum is solely from the fluorophore of interest.

-

Quantitative Spectral Data

The following table summarizes the typical photophysical properties of Cy5 azide and its PEGylated derivatives in an aqueous buffer like PBS. Note that these values can vary slightly depending on the specific PEG linker length and conjugation partner.

| Property | Typical Value | Source(s) |

| Excitation Maximum (λ_ex) | ~646 - 651 nm | [10][11][12][13][14] |

| Emission Maximum (λ_em) | ~662 - 671 nm | [3][10][11][13][14][15] |

| Molar Extinction Coeff. (ε) | ~232,000 - 250,000 M⁻¹cm⁻¹ | [10][11][13][14] |

| Fluorescence Quantum Yield (Φ) | ~0.20 - 0.27 | [11][12] |

| Stokes Shift | ~16 - 25 nm | Calculated |

Trustworthiness and Self-Validation

The protocol described above incorporates self-validating steps. For instance, the Beer-Lambert law provides a reliable method for concentration determination, which is fundamental for accurate quantum yield calculations. The use of a blank control and correction for background fluorescence ensures the integrity of the spectral data. Furthermore, the consistency of the measured excitation and emission maxima with established values for Cy5 derivatives serves as a confirmation of the sample's identity and purity.[10][11] For determination of the quantum yield, a ratiometric measurement against a known standard is a common and reliable method.[8][16][17]

Conclusion

A thorough understanding and accurate measurement of the excitation and emission spectra of PEGylated Cy5 azide are non-negotiable for its successful implementation in quantitative and high-resolution fluorescence-based assays. The protocols and data presented in this guide offer a robust framework for researchers to characterize their specific conjugates, thereby enabling optimized instrument settings, improved signal-to-noise ratios, and ultimately, more reliable and reproducible scientific outcomes. The addition of a PEG linker generally improves the utility of Cy5 in biological applications by enhancing solubility and reducing non-specific interactions.[5]

References

- Jena Bioscience. Cy5-Azide.

- GeneToProtein. Cy5 Azide.

- Lee, S., et al. (2022). Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform. PMC - NIH.

- Karlsson, J. K. G., et al. (2018). Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. Photochemical & Photobiological Sciences.

- ResearchGate. A) PEGylation reaction of Cy5, and reduction-oxidation cycle of Cy5-PEG...

- University of California, Berkeley. Lab 1: Ensemble Fluorescence Basics.

- ACS Publications. Studying Pegylated DNA Complexes by Dual Color Fluorescence Fluctuation Spectroscopy.

- Al-Hilal, T. A., et al. (2018). Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates. PMC - NIH.

- Fron, E., et al. (2011). Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange. PubMed Central.

- Jena Bioscience. Cy5-Azide, Azides of Fluorescent Dyes.

- DC Chemicals. Cy5-PEG5-azide|COA.

- ResearchGate. (A) Spectra of Cy5 for fluorescence emission and excitation. Peak...

- Maus, M., et al. (2010). Time-resolved fluorescence measurements of cyanine dyes in biomimetic systems. Physical Chemistry Chemical Physics.

- Tatarets, A., et al. (2020). Far-red pentamethine cyanine dyes as fluorescent probes for the detection of serum albumins. Royal Society Publishing.

- AxisPharm. Fluorescent PEG.

Sources

- 1. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genetoprotein.com [genetoprotein.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorescent PEG | AxisPharm [axispharm.com]

- 7. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 8. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 11. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]

- 12. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]

- 13. Cy5-PEG5-azide | BroadPharm [broadpharm.com]

- 14. Cy5-PEG3-azide | BroadPharm [broadpharm.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

solubility and stability of N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

An In-depth Technical Guide on the Solubility and Stability of N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

Introduction

This compound is a specialized fluorescent probe engineered for advanced applications in biological imaging and targeted drug delivery. This molecule integrates the far-red fluorescent properties of the Cyanine 5 (Cy5) core with functional modifications designed to enhance its utility and performance in complex biological environments. The inclusion of dual polyethylene glycol (PEG) chains dramatically improves aqueous solubility, while the terminal azide group provides a reactive handle for bioorthogonal conjugation via "click chemistry". Furthermore, N-methylation of the indolenine rings is a key modification aimed at improving the photostability of the Cy5 chromophore.

This guide provides a comprehensive analysis of the solubility and stability characteristics of this compound. Understanding these properties is paramount for researchers, scientists, and drug development professionals to ensure experimental reproducibility, optimize assay performance, and maintain the integrity of the probe throughout its application, from storage to final signal acquisition. We will explore the influence of each molecular component on the overall behavior of the dye, present detailed protocols for its handling and characterization, and offer field-proven insights for troubleshooting common challenges.

Molecular Structure and its Implications

The physicochemical properties of this compound are a direct result of its composite structure. Each component imparts specific characteristics that govern its performance.

-

Cy5 Core: The indodicarbocyanine (Cy5) core is responsible for the molecule's spectral properties, with absorption and emission maxima typically around 649 nm and 667 nm, respectively[1][2][3]. While offering bright fluorescence in the desirable far-red spectrum, the unmodified Cy5 core is inherently hydrophobic and prone to aggregation in aqueous buffers, which can lead to fluorescence quenching[4][5]. It is also susceptible to photobleaching, primarily through photooxidation involving singlet oxygen[6][7][8].

-

Dual PEG4 Linkers: The two tetra-polyethylene glycol (PEG4) chains are the primary drivers of the molecule's enhanced aqueous solubility[1][2][9]. PEGylation increases the hydrodynamic radius and imparts a hydrophilic character, which helps to prevent aggregation and non-specific binding, common issues with hydrophobic dyes[4][10][11].

-

N-Methyl Groups: Methylation of the indole nitrogen atoms is a strategic modification to enhance photostability. This modification can reduce the electron density in the heterocyclic rings, making the dye less susceptible to oxidative degradation pathways that are often initiated from the excited triplet state[6].

-

Terminal Azide (N3) Group: The azide group is a stable and highly specific functional handle for covalent labeling. It is a key component for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, collectively known as click chemistry[1][12]. This allows for the precise attachment of the dye to biomolecules with minimal side reactions.

Solubility Profile

Proper dissolution of the probe is the first critical step for any application. The PEGylated nature of this compound makes it significantly more water-soluble than its non-sulfonated, non-PEGylated Cy5 counterparts[1][2].

Data Presentation: Quantitative Solubility

While exact solubility can vary with buffer composition and temperature, the following table provides a general guide for solubility in common laboratory solvents.

| Solvent | Recommended Concentration Range | Handling Notes |

| Anhydrous DMSO | 1-10 mM | Recommended for preparing high-concentration stock solutions for long-term storage. Ensure DMSO is anhydrous to prevent hydrolysis of any reactive components.[13][14] |

| Anhydrous DMF | 1-10 mM | An alternative to DMSO for stock solutions. Must be amine-free.[13][14] |

| Aqueous Buffers (e.g., PBS, HEPES) | Up to ~1 mM | The hydrophilic PEG spacer significantly increases solubility in aqueous media.[1][15] For working solutions, it is best practice to dilute from a concentrated DMSO stock. |

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol ensures complete solubilization and minimizes degradation.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Aqueous buffer of choice (e.g., 1x PBS, pH 7.4), sterile-filtered

-

Vortex mixer

-

Microcentrifuge tubes

Protocol:

-

Pre-equilibration: Before opening, allow the vial of lyophilized dye to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which can compromise stability[16].

-

Stock Solution Preparation (10 mM in DMSO):

-

Briefly centrifuge the vial to collect all the powder at the bottom.

-

Add the required volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication step in a water bath can aid dissolution if needed.

-

-

Aliquoting and Storage:

-

Working Solution Preparation:

-

Thaw a single aliquot of the DMSO stock solution.

-

Dilute the stock solution into the desired aqueous buffer to the final working concentration (typically in the µM to nM range).

-

Vortex gently to mix. Always add the DMSO stock to the aqueous buffer, not the other way around, to prevent precipitation.

-

Prepare aqueous working solutions fresh for each experiment, as cyanine dyes are less stable in aqueous environments over long periods[14].

-

Stability Profile

The stability of the fluorescent probe under various experimental conditions is critical for obtaining reliable and quantifiable data. Key factors include light exposure, pH, temperature, and buffer composition.

Photostability

Photobleaching is the irreversible photodegradation of a fluorophore, leading to a loss of signal. For cyanine dyes, the primary mechanism involves reaction with reactive oxygen species (ROS), particularly singlet oxygen, which is generated from the dye's excited triplet state[6][8][18].

The N-methylation of this probe's Cy5 core is specifically designed to mitigate this. By reducing the electron density of the indole rings, N-methylation decreases the dye's reactivity towards electrophilic singlet oxygen, thereby enhancing its photostability compared to unsubstituted cyanine dyes[6].

Strategies to Maximize Photostability:

-

Minimize Light Exposure: Protect the dye from ambient light during all stages of handling, storage, and incubation[16][19]. Use amber tubes or cover tubes with foil.

-

Use Antifade Reagents: For imaging applications, use a commercial or freshly prepared antifade mounting medium containing reagents like n-propyl gallate or commercial formulations that scavenge free radicals.

-

Deoxygenate Buffers: In single-molecule studies, removing oxygen from the buffer can reduce photobleaching, though it may increase blinking[18].

-

Control Illumination: During microscopy, use the lowest laser power and shortest exposure time necessary to obtain a sufficient signal-to-noise ratio.

Chemical Stability: pH and Buffer Compatibility

The fluorescence and stability of Cy5 dyes are generally robust over a wide physiological pH range.

-

pH Stability: The fluorescence intensity of Cy5 is relatively stable between pH 4 and 10[13][20]. However, prolonged exposure to extreme pH conditions (<4 or >10) can lead to the degradation of the cyanine polymethine bridge and a loss of fluorescence[13][20].

-

Buffer Compatibility: The molecule is compatible with most common biological buffers.

| Buffer | Recommended pH Range | Compatibility Notes |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Excellent. Widely compatible and recommended for general use.[13] |

| HEPES | 7.2 - 7.6 | Excellent. A non-coordinating buffer suitable for copper-catalyzed click chemistry.[13] |

| Tris-HCl | 7.4 - 8.5 | Good. While Tris contains a primary amine, it does not interfere with the azide group. It is generally compatible with click chemistry.[13] |

| MOPS | 6.5 - 7.9 | Good. Suitable for many applications. |

-

Azide Stability: The terminal azide group is highly stable in aqueous buffers across a broad pH range and is inert to most biological functional groups, which is the foundation of its utility in bioorthogonal chemistry.

Experimental Protocol: Assessing pH Stability

This protocol allows for the empirical determination of the probe's fluorescence profile across different pH values.

Materials:

-

Probe working solution (e.g., 1 µM in deionized water)

-

A series of buffers with varying pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

-

Spectrofluorometer or microplate reader

-

Black, clear-bottom 96-well plates

Protocol:

-

Sample Preparation: In triplicate, add the probe working solution to each of the different pH buffers to a final concentration of 100 nM in the wells of the 96-well plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~649 nm and an emission wavelength of ~667 nm.

-

Data Analysis: Calculate the average fluorescence for each pH. Normalize the data by setting the intensity at pH 7.4 to 100%. Plot the relative fluorescence intensity versus pH.

Thermal and Storage Stability

Temperature is a critical factor for both short-term experiments and long-term storage.

-

Short-Term Stability (Experimental Conditions): Synthetic chemical dyes like Cy5 are generally more heat-stable than protein-based fluorophores (e.g., PE, APC)[21]. The fluorescence of Cy5 can decrease with increasing temperature, but this effect is typically reversible upon cooling[22]. For most cell labeling and imaging experiments conducted at room temperature or 37°C, the probe remains stable for the duration of the experiment.

-

Long-Term Storage: Proper storage is essential to preserve the integrity of the dye and its reactive azide group.

-

Lyophilized Powder: Store at -20°C, desiccated and protected from light. Can be stored for over a year under these conditions[16][17].

-

DMSO Stock Solutions: Store in single-use aliquots at -20°C (or -80°C for extra security)[17]. Avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation[13][17].

-

Aqueous Solutions: Avoid long-term storage in aqueous buffers. Prepare working solutions fresh daily[14]. If temporary storage (a few hours) is necessary, keep the solution at 4°C and protected from light.

-

Troubleshooting Guide

Even with robust protocols, issues can arise. This section addresses common problems and their solutions.

Conclusion

This compound is a highly functionalized fluorescent probe with significant advantages for modern biological research. Its dual PEG4 linkers confer excellent aqueous solubility, while N-methylation enhances the photostability of the bright, far-red Cy5 chromophore. The integral azide group provides a stable and specific handle for bioorthogonal conjugation. By adhering to the principles and protocols outlined in this guide—including proper solvent selection, careful storage and handling, and awareness of pH and light sensitivity—researchers can fully leverage the capabilities of this advanced reagent to achieve robust, reproducible, and high-quality experimental outcomes.

References

- Schwechheimer, C., Rönicke, F., Schepers, U., & Wagenknecht, H.-A. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. RSC Publishing.

- Altman, R. B., et al. (2011). cyanine fluorophore derivatives with enhanced photostability. PMC - NIH.

- Schultze, N., et al. (n.d.). Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. MDPI.

- BenchChem. (2025). Impact of pH on CY5-YNE fluorescence and stability. Benchchem.

- Knowlton, W. B., et al. (n.d.). Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions. PubMed Central.

- Messmer, M. N. (2015). Does anybody have experience with heat stability of fluorophores commonly used in flow cytometry?.

- ChemicalBook. (n.d.). This compound Chemical Properties. ChemicalBook.

- Lumiprobe. (n.d.). Cyanine dyes. Lumiprobe.

- Lumiprobe. (n.d.). Reagent storage conditions. Lumiprobe.

- Yang, S., et al. (n.d.). Photodegradation of cyanine and merocyanine dyes.

- An, H., & Lee, J. (n.d.). An efficient approach to the synthesis of water-soluble cyanine dyes using poly(ethylene glycol) as a soluble support.

- Wagner, A. M., & Kaxiras, E. (n.d.). Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging. PMC - PubMed Central.

- BenchChem. (2025). Navigating the Chemical Landscape: A Technical Guide to CY5-N3 Compatibility with Biological Buffers. Benchchem.

- CD Bioparticles. (n.d.). This compound. CD Bioparticles.

- Kim, S. E., & Hong, S.-C. (2022).

- Bio-Synthesis Inc. (n.d.). Storage of dye labeled probes. Bio-Synthesis.

- IDT. (n.d.). Stability of fluorescently labeled oligos & fluorescent modifications.

- BenchChem. (2025). A Technical Guide to the Solubility and Handling of CY5-N3 in DMSO and Aqueous Buffers. Benchchem.

- MedchemExpress.com. (n.d.). O-(m-PEG4)-O'-(azide-PEG4)-Cy5. MedchemExpress.

- BroadPharm. (n.d.). N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5. BroadPharm.

- AxisPharm. (n.d.). Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye. AxisPharm.

- de la Escosura-Muñiz, A., & Merkoçi, A. (2018). Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability. MDPI.

- Chen, H., et al. (2017). Data on the removal of peroxides from functionalized polyethylene glycol (PEG)

- Sahoo, H. (2021). Potential of Cyanine Derived Dyes in Photodynamic Therapy. MDPI.

Sources

- 1. This compound CAS#: 2107273-56-1 [amp.chemicalbook.com]

- 2. N-methyl-N'-methyl-O-(mPEG4)-O'-(azide-PEG4)-Cy5 - CD Bioparticles [cd-bioparticles.net]

- 3. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. mdpi.com [mdpi.com]

- 6. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. Storage of dye labeled probes [biosyn.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. eu.idtdna.com [eu.idtdna.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Azide-PEG4-Cy5 for Bioorthogonal Chemistry

Introduction: Navigating the Cellular Landscape with Precision

In the intricate world of biological systems, the ability to selectively tag and visualize specific molecules without perturbing their natural function is paramount. This challenge has given rise to the field of bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] At the heart of this field lies the "click chemistry" concept, a suite of reactions that are rapid, specific, and high-yielding.[3][4][5] Among the most powerful tools in the bioorthogonal toolkit is the azide-alkyne cycloaddition, which allows for the precise covalent labeling of biomolecules.[4][6] This guide provides a comprehensive overview of Azide-PEG4-Cy5, a versatile and powerful probe for bioorthogonal applications, designed for researchers, scientists, and drug development professionals seeking to harness its capabilities.

Azide-PEG4-Cy5 is a trifunctional molecule meticulously engineered for bioorthogonal labeling. It comprises three key components: an azide group for click chemistry, a tetraethylene glycol (PEG4) linker, and a Cyanine5 (Cy5) fluorescent dye. This combination provides an efficient handle for attaching a bright, far-red fluorophore to a wide array of biomolecules in complex biological environments.

The Molecular Architecture of Azide-PEG4-Cy5: A Symphony of Functionality

The efficacy of Azide-PEG4-Cy5 stems from the synergistic interplay of its three constituent parts. Understanding the role of each component is crucial for its effective application.

The Azide: The Bioorthogonal Linchpin

The azide group (N₃) is the reactive handle that participates in the click chemistry reaction. Its remarkable stability in biological systems and its selective reactivity with alkynes make it an ideal functional group for bioorthogonal labeling.[7] The azide can react with an alkyne-modified biomolecule through two primary pathways: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9]

The PEG4 Linker: The Solubility and Spacing Maestro

The tetraethylene glycol (PEG4) linker is a flexible, hydrophilic spacer that connects the azide to the Cy5 dye.[10][11] The inclusion of this PEG linker is a critical design element with several key advantages:

-

Enhanced Aqueous Solubility : The hydrophilic nature of the PEG chain significantly increases the water solubility of the entire probe, preventing aggregation in aqueous biological buffers.[10][12][13]

-

Reduced Steric Hindrance : The flexible spacer provides spatial separation between the bulky Cy5 dye and the biomolecule of interest, minimizing potential interference with the biomolecule's function.[13]

-

Improved Pharmacokinetics : In in vivo applications, PEGylation can increase the hydrodynamic radius of the labeled molecule, leading to reduced renal clearance and a longer circulation half-life.[11][13][14]

-

Minimized Non-Specific Binding : The hydration shell created by the PEG linker can reduce non-specific interactions with other proteins and cellular components.[11][15]

The Cy5 Fluorophore: The Far-Red Beacon

Cyanine5 (Cy5) is a bright and photostable fluorescent dye that emits in the far-red region of the spectrum (excitation ~650 nm, emission ~670 nm).[16][17][18][19] This spectral profile offers significant advantages for biological imaging:

-

Low Autofluorescence : Biological samples exhibit minimal autofluorescence in the far-red spectrum, resulting in a high signal-to-noise ratio and enhanced sensitivity.[16][17][19]

-

Deep Tissue Penetration : Far-red light can penetrate deeper into tissues compared to light of shorter wavelengths, making Cy5 an excellent choice for in vivo imaging.[14][19]

-

Photostability : Cy5 exhibits good resistance to photobleaching, allowing for longer imaging experiments.[17][20]

The combination of these three components makes Azide-PEG4-Cy5 a highly versatile and effective tool for a wide range of bioorthogonal chemistry applications.

Core Bioorthogonal Chemistries with Azide-PEG4-Cy5

Azide-PEG4-Cy5 can be utilized in two main types of click chemistry reactions, each with its own set of advantages and considerations. The choice between these methods often depends on the specific experimental context, particularly the sensitivity of the biological system to copper.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes to form a stable triazole linkage.[4][21][22] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[21][22]

The "Why" Behind the Protocol: Mechanistic Insights

The role of the copper(I) catalyst is to activate the terminal alkyne, making it more susceptible to cycloaddition with the azide. To maintain the copper in its active Cu(I) state and prevent oxidative damage to biomolecules, a stabilizing ligand is often employed.[21][23] Tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand for organic solvents, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for aqueous, biological applications as it protects cells from copper-induced cytotoxicity.[22][23][24]

Experimental Protocol: CuAAC Labeling of Alkyne-Modified Proteins in Solution

This protocol provides a general guideline for labeling a protein that has been metabolically or chemically modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein solution (in a buffer free of primary amines and strong chelators)

-

Azide-PEG4-Cy5 stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (50 mM in deionized water)

-

THPTA stock solution (50 mM in deionized water)

-

Sodium ascorbate stock solution (100 mM in deionized water, prepare fresh )

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Ensure the protein concentration is at least 1-2 mg/mL. Perform a buffer exchange if the storage buffer contains interfering substances.

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein solution

-

Azide-PEG4-Cy5 stock solution (to a final concentration of 2-10 molar excess over the protein)

-

Premix of CuSO₄ and THPTA (add THPTA to CuSO₄ at a 5:1 molar ratio and vortex briefly before adding to the reaction). The final concentration of CuSO₄ is typically 50-250 µM.[22]

-

-

Initiation: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.[25]

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

Purification: Remove unreacted Azide-PEG4-Cy5 and catalyst components using a desalting column or size-exclusion chromatography.[25]

Data Presentation: Reagent Concentrations for CuAAC

| Reagent | Stock Concentration | Typical Final Concentration | Molar Ratio (relative to Alkyne) |

| Alkyne-Biomolecule | 1-5 mg/mL | 10-100 µM | 1 |

| Azide-PEG4-Cy5 | 10 mM in DMSO | 20-1000 µM | 2-10 |

| CuSO₄ | 20-50 mM in H₂O | 50-250 µM | 0.5-2.5 |

| THPTA | 50 mM in H₂O | 250-1250 µM | 2.5-12.5 |

| Sodium Ascorbate | 100 mM in H₂O | 1-5 mM | 10-50 |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications involving living cells or organisms where the cytotoxicity of copper is a concern, SPAAC provides an elegant copper-free alternative.[1][26] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide.[1][27] The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures without a catalyst.[1]

The "Why" Behind the Protocol: Driving the Reaction without a Catalyst

The choice of the strained alkyne is critical as it dictates the reaction kinetics. Different cyclooctynes exhibit varying degrees of reactivity and stability. The reaction is driven solely by the release of ring strain upon triazole formation, making it highly specific and bioorthogonal.[1][27]

Experimental Protocol: SPAAC Labeling of DBCO-Modified Live Cells

This protocol describes the labeling of live cells that have been metabolically engineered to display DBCO-functionalized molecules on their surface.

Materials:

-

Cells metabolically labeled with a DBCO-containing precursor

-

Complete cell culture medium

-

Azide-PEG4-Cy5 stock solution (1 mM in sterile PBS or DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Harvest the DBCO-labeled cells and wash them twice with ice-cold PBS containing 1% Bovine Serum Albumin (BSA) to remove any unbound precursor.

-

Cell Resuspension: Resuspend the cells in ice-cold PBS with 1% BSA at a concentration of 1 x 10⁶ cells/mL.

-

Labeling: Add the Azide-PEG4-Cy5 stock solution to the cell suspension to a final concentration of 10-50 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light, with gentle agitation.

-

Washing: Wash the cells three times with sterile PBS to remove unbound dye.

-

Analysis: Resuspend the labeled cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

Data Presentation: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) | None |

| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |

| Reaction Rate | Very Fast (with ligand) | Fast (depends on cyclooctyne) |

| Biocompatibility | Potential cytotoxicity from copper | Highly biocompatible |

| Typical Use Cases | In vitro conjugation, fixed cells, cell lysates | Live cell imaging, in vivo studies |

Visualizing the Workflow: Bioorthogonal Labeling Pathways

CuAAC Signaling Pathway Diagram

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.

SPAAC Experimental Workflow Diagram

Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC) experimental workflow.

Troubleshooting Common Issues in Azide-Alkyne Cycloadditions

Even with robust protocols, challenges can arise. Here are some common issues and their potential solutions.[21][28][29]

| Problem | Possible Cause | Recommended Solution |

| Low or No Product Yield (CuAAC) | Inactive Catalyst: Oxidation of Cu(I) to Cu(II). | Degas solvents, use fresh sodium ascorbate, and work under an inert atmosphere if possible.[28] |

| Inhibited Catalyst: Presence of chelating agents (e.g., EDTA) or high concentrations of thiols (e.g., DTT) in the buffer. | Perform buffer exchange to remove interfering substances.[29] Use a copper-chelating resin for purification.[28] | |

| Steric Hindrance: The alkyne or azide is not accessible. | Redesign the biomolecule with a longer, more flexible linker.[28] | |

| Low Labeling Efficiency (SPAAC) | Low Reactivity of Cyclooctyne: The chosen strained alkyne has slow reaction kinetics. | Consider using a more reactive cyclooctyne derivative. |

| Degradation of Reagents: The azide or alkyne has degraded. | Verify the purity and integrity of the reagents using analytical methods.[28] | |

| High Background Signal | Incomplete Removal of Unreacted Probe: Insufficient washing or purification. | Increase the number of washing steps or optimize the purification method (e.g., size-exclusion chromatography).[25][28] |

| Non-Specific Binding of the Probe: Hydrophobic or electrostatic interactions. | Include a blocking agent (e.g., BSA) in the buffers. Ensure the final concentration of organic solvents like DMSO is low (typically <10% v/v).[28] |

Conclusion: A Bright Future for Bioorthogonal Chemistry

Azide-PEG4-Cy5 stands as a testament to the power of rational molecular design in advancing biological research. Its unique combination of a bioorthogonal handle, a beneficial PEG linker, and a sensitive fluorescent reporter makes it an invaluable tool for a myriad of applications, from fundamental cell biology to the development of targeted therapeutics. By understanding the principles behind its function and the nuances of the associated chemistries, researchers can unlock its full potential to illuminate the complex and dynamic processes of life.

References

- Current Protocols in Chemical Biology. (2011).

- ACS Publications. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. [Link]

- National Institutes of Health (NIH). (2020). Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. PMC. [Link]

- ijrpr.

- AxisPharm. (2024-09-24).

- ACS Publications. (2021-12-25). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.

- baseclick GmbH.

- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

- The Royal Society of Chemistry. Contents. [Link]

- MDPI. (2018). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]

- National Institutes of Health (NIH). (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)

- bioRxiv. (2024-10-26). A Novel Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging in Neurotoxic Conditions and In Vivo Brain Studies. [Link]

- ResearchGate. (2025-10-16). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]

- National Institutes of Health (NIH). (2011).

- PubMed. (2016-02-03).

- PubMed Central. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. [Link]

- MDPI. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. [Link]

- LifeTein Peptide Blog. (2025-10-16). Fluorescent Labelling with Cy5. [Link]

- Molecules. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]

- National Institutes of Health (NIH). (2013). 18F Labeled Nanoparticles for in Vivo PET-CT Imaging. PMC. [Link]

- National Institutes of Health (NIH). (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. PMC. [Link]

- Organic & Biomolecular Chemistry (RSC Publishing). (2016). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. [Link]

- National Institutes of Health (NIH). (2021-06-18).

- National Institutes of Health (NIH). (2022-08-26). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PMC. [Link]

- ResearchGate. (2017). Peptide-Based Imaging Agents for Cancer Detection. [Link]

- ResearchGate. (2017-07-10). Hello, does anyone know the protocol for click reaction between sodium azide and DBCO-PEG4-Fluor 545?. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Azide | BroadPharm [broadpharm.com]

- 8. N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 CAS#: 2107273-42-5 [amp.chemicalbook.com]

- 9. N-(m-PEG4)-N'-(azide-PEG3)-Cy5 CAS#: 2107273-02-7 [amp.chemicalbook.com]

- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 11. chempep.com [chempep.com]

- 12. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Cy5 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 18. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 19. lifetein.com [lifetein.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. jenabioscience.com [jenabioscience.com]

- 22. broadpharm.com [broadpharm.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Paradigm Shift in Molecular Labeling

An In-depth Technical Guide to Click Chemistry with Fluorescent Probes